6-[(pyridin-2-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(pyridin-2-yl)methyl]pyridin-2-amine is a heterocyclic organic compound that features two pyridine rings connected by a methylene bridge
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that compounds with similar structures have shown interactions with their targets leading to changes at the cellular level
Biochemical Pathways
Related compounds have been associated with various biological and pharmaceutical activities
Result of Action
Compounds with similar structures have shown various types of biological and pharmaceutical activities . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyridin-2-yl)methyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired product . The reaction conditions are generally mild, and the process can be completed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(pyridin-2-yl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
6-[(pyridin-2-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure and have comparable biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and are studied for their medicinal properties.
Bis(pyridin-2-ylmethyl)amine: This compound has a similar structure and is used in coordination chemistry.
Uniqueness
6-[(pyridin-2-yl)methyl]pyridin-2-amine is unique due to its specific arrangement of two pyridine rings connected by a methylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Biological Activity
6-[(Pyridin-2-yl)methyl]pyridin-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridin-2-ylmethylamine with appropriate reagents under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyridine derivatives, including this compound. In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against various pathogenic strains. For instance:
- Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | Significant |
Candida albicans | 64 µg/mL | Moderate |
These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Research has also highlighted the anticancer potential of pyridine derivatives. For example, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of anti-apoptotic proteins .
- Activation of pro-apoptotic pathways .
A notable study reported that certain derivatives exhibited IC50 values in the range of 100–200 µg/mL against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for additional pharmacological activities:
- Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation markers in various models.
- Antidiabetic : Some derivatives have demonstrated activity in glucose uptake enhancement in cellular assays.
Case Studies
Several case studies illustrate the biological efficacy of pyridine derivatives:
- Case Study A : A study on a series of pyridine derivatives found that modifications at the 6-position significantly enhanced their antimicrobial potency against resistant strains of bacteria.
- Case Study B : Research involving animal models demonstrated that compounds based on 6-pyridylmethylamine exhibited reduced tumor growth rates when administered alongside standard chemotherapy agents.
Properties
IUPAC Name |
6-(pyridin-2-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVCBBIVEREYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.